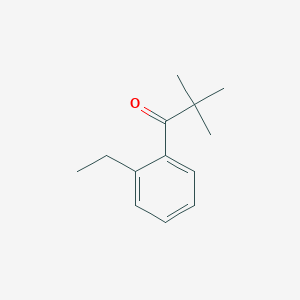
1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one is an organic compound with the molecular formula C13H18O It is a ketone derivative characterized by the presence of an ethyl group attached to the phenyl ring and two methyl groups on the propanone backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2-ethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption.
化学反应分析
Types of Reactions: 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in halogenated or other substituted aromatic compounds.
科学研究应用
1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research explores its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and analgesic agents.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, altering their activity and function.
相似化合物的比较
1-(2-Methyl-phenyl)-2,2-dimethyl-propan-1-one: Similar structure but with a methyl group instead of an ethyl group.
1-(2-Propyl-phenyl)-2,2-dimethyl-propan-1-one: Contains a propyl group on the phenyl ring.
1-(2-Isopropyl-phenyl)-2,2-dimethyl-propan-1-one: Features an isopropyl group on the phenyl ring.
Uniqueness: 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one is unique due to the specific positioning of the ethyl group, which influences its reactivity and interaction with other molecules. This structural variation can lead to differences in physical properties, chemical behavior, and biological activity compared to its analogs.
属性
分子式 |
C13H18O |
|---|---|
分子量 |
190.28 g/mol |
IUPAC 名称 |
1-(2-ethylphenyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C13H18O/c1-5-10-8-6-7-9-11(10)12(14)13(2,3)4/h6-9H,5H2,1-4H3 |
InChI 键 |
ASJZWTIVOCRZLD-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC=C1C(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


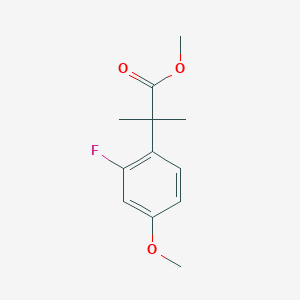
![(E)-(ethylcyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate)](/img/structure/B15237836.png)
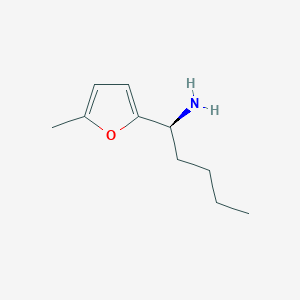
![(3S,7R)-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid](/img/structure/B15237845.png)
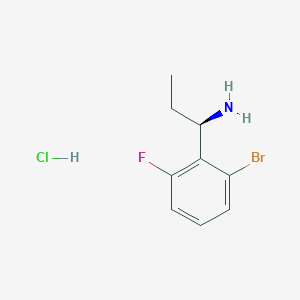
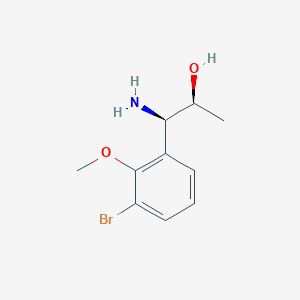
![cis-2-(Tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-3A-carboxylic acid](/img/structure/B15237883.png)
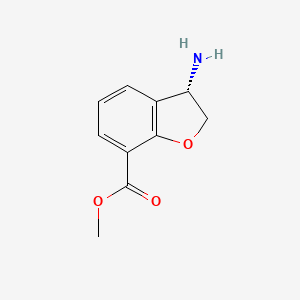
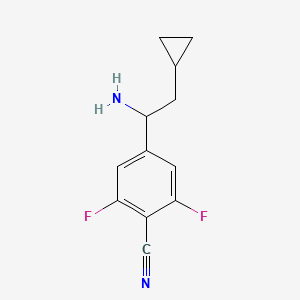
![6-(Tert-butyl)-N4-butylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B15237906.png)
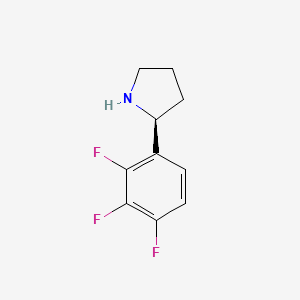

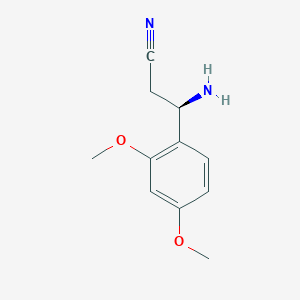
![5-Chloropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B15237915.png)
